

## E7090 Succinate: A Technical Overview of a Pan-FGFR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

E7090, also known as tasurgratinib, is a potent and selective oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Aberrant FGFR signaling is a key driver in various cancers, making it a critical target for therapeutic intervention. This document provides a comprehensive technical overview of **E7090 succinate**, including its chemical structure, physicochemical properties, mechanism of action, and key preclinical data. Detailed experimental protocols and signaling pathway diagrams are presented to support further research and development efforts.

## **Chemical Structure and Properties**

**E7090 succinate** is chemically described as 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-yl]phenyl}carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide butanedioate (2:3).[1][2][4] The compound is a type V tyrosine kinase inhibitor, a class characterized by a unique binding kinetic profile.[2][5]

### **Chemical Identifiers**



Identifier	Value
IUPAC Name	5-((2-(4-(1-(2-hydroxyethyl)piperidin-4-yl)benzamido)pyridin-4-yl)oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide[6]
Synonyms	E-7090, Tasurgratinib[6]
CAS Number	1622204-21-0[6][7]
Molecular Formula	C32H37N5O6[6][8]
Molecular Weight	587.67 g/mol [6][8]
Canonical SMILES	CNC(=O)n1ccc2cc(c(cc21)OCCOC)Oc3ccnc(c3 )NC(=O)c4ccc(cc4)C5CCN(CC5)CCO[9]
InChlKey	IBHOLSBDZMIPPT-UHFFFAOYSA-N[6][9]

**Physicochemical Properties** 

Property	Value
AlogP	4.47[8]
Polar Surface Area	127.18 Ų[8]
#Rotatable Bonds	10[8]
#H-Bond Acceptors	11[8]
#H-Bond Donors	3[8]
pKa (Basic)	8.79[8]

## **Mechanism of Action and Biological Activity**

E7090 is a selective inhibitor of the tyrosine kinase activities of FGFR1, -2, and -3.[6] It functions by interfering with the binding of fibroblast growth factor (FGF) to its receptors, thereby inhibiting FGFR-mediated signaling.[10] This disruption leads to the inhibition of cell proliferation and induction of cell death in tumor cells that overexpress FGFR.[10]



## **Kinase Inhibitory Activity**

E7090 demonstrates potent and selective inhibition of FGFR1, -2, and -3, with significantly less activity against FGFR4. This selectivity is crucial for minimizing off-target effects.

Target Kinase	IC50 (nM)
FGFR1	0.71[3]
FGFR2	0.50[3]
FGFR3	1.2[3]
FGFR4	120[3]

## **Cellular Activity**

In preclinical studies, **E7090 succinate** has been shown to inhibit the proliferation of various human cancer cell lines that harbor FGFR gene alterations. For instance, in the SNU-16 human gastric cancer cell line, which has FGFR2 amplification, **E7090 succinate** inhibited FGFR phosphorylation with an IC50 value of 1.2 nmol/L and cell proliferation with an IC50 value of 5.7 nmol/L.[2][5]

### **Pharmacokinetics**

Kinetic analyses reveal that E7090 has a binding profile intermediate between type I and type II inhibitors, classifying it as a type V inhibitor.[5] It exhibits a more rapid association with FGFR1 than the type II inhibitor ponatinib and a slower dissociation, with a longer residence time (19 minutes), compared to the type I inhibitor AZD4547 (7 minutes).[5][6] This unique kinetic profile may contribute to its sustained inhibitory activity.

# Experimental Protocols Cell-Free Kinase Inhibition Assay

The inhibitory activity of E7090 against various kinases was assessed using a cell-free kinase assay.



Procedure: E7090 was synthesized at Eisai Co., Ltd. For in vitro studies, it was prepared as
a 20 mmol/L stock solution in DMSO and then diluted in the appropriate assay media. The
specific protocols for the kinase inhibition assays are detailed in patent publications WO
2014129477 and WO 2016027781.[2]

## **Cell Proliferation Assay**

The effect of E7090 on the proliferation of cancer cell lines was determined.

- Cell Line: SNU-16 human gastric cancer cells.
- Procedure: Cells were incubated with varying concentrations of E7090 succinate for 72 hours. Cell growth was measured using the Cell Counting Kit-8. IC50 values were subsequently calculated from the dose-response curves.[11][12]

### **Western Blot Analysis for FGFR Phosphorylation**

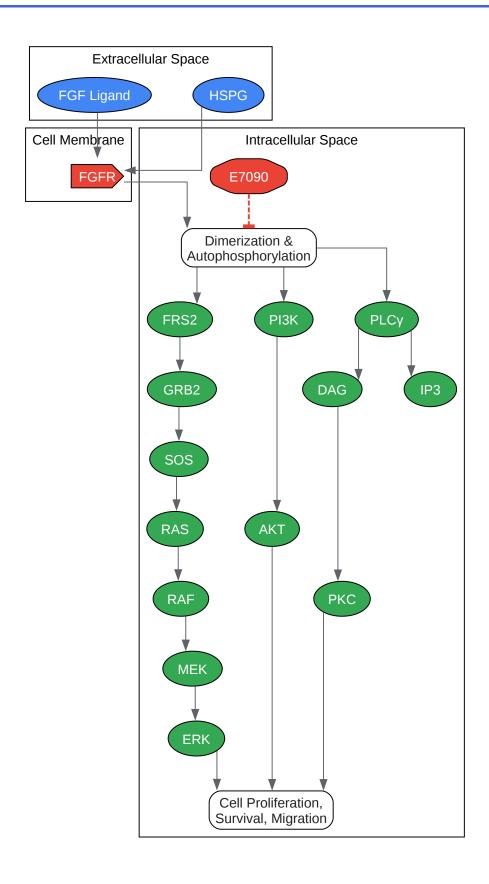
The inhibition of FGFR phosphorylation in cellular models was evaluated by Western blotting.

- Cell Line: SNU-16 cells.
- Procedure: Cells were treated with **E7090 succinate** for 4 hours. Whole-cell lysates were then prepared and subjected to Western blot analysis using antibodies specific for phospho-FGFR (p-FGFR; Y653/654) and total FGFR2. Band intensities were quantified to determine the IC50 value for phosphorylation inhibition.[11][12]

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the FGFR signaling pathway targeted by E7090 and a typical experimental workflow for its evaluation.

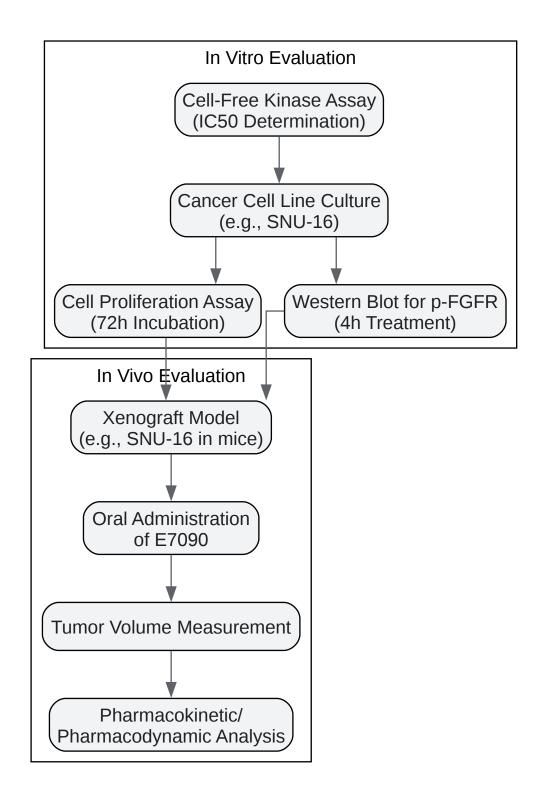




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Caption: FGFR Signaling Pathway Inhibition by E7090.





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